molecular formula C11H9NO5S B14261046 1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione CAS No. 158500-77-7

1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione

Cat. No.: B14261046
CAS No.: 158500-77-7
M. Wt: 267.26 g/mol
InChI Key: YKRBPJSPGKXSEQ-UHFFFAOYSA-N
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Description

1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione is a chemical compound that features a pyrrole ring substituted with a 4-methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1H-pyrrole-2,5-dione in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrole ring can also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione is unique due to its combination of a pyrrole ring and a sulfonyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

CAS No.

158500-77-7

Molecular Formula

C11H9NO5S

Molecular Weight

267.26 g/mol

IUPAC Name

(2,5-dioxopyrrol-1-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C11H9NO5S/c1-8-2-4-9(5-3-8)18(15,16)17-12-10(13)6-7-11(12)14/h2-7H,1H3

InChI Key

YKRBPJSPGKXSEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON2C(=O)C=CC2=O

Origin of Product

United States

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